molecular formula C16H12BrFN4S B11963195 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963195
M. Wt: 391.3 g/mol
InChI Key: HDBJOAUWNNLMOD-DJKKODMXSA-N
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Description

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromo-fluorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromo-fluorophenyl halide reacts with the triazole intermediate.

    Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of bromo-fluorophenyl and methylphenyl groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12BrFN4S

Molecular Weight

391.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrFN4S/c1-10-4-2-3-5-13(10)15-20-21-16(23)22(15)19-9-11-8-12(17)6-7-14(11)18/h2-9H,1H3,(H,21,23)/b19-9+

InChI Key

HDBJOAUWNNLMOD-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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